1-Benzyl-1H-pyrazol-4-amine hydrochloride
CAS No.: 1264097-17-7
Cat. No.: VC3374304
Molecular Formula: C10H12ClN3
Molecular Weight: 209.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1264097-17-7 |
|---|---|
| Molecular Formula | C10H12ClN3 |
| Molecular Weight | 209.67 g/mol |
| IUPAC Name | 1-benzylpyrazol-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C10H11N3.ClH/c11-10-6-12-13(8-10)7-9-4-2-1-3-5-9;/h1-6,8H,7,11H2;1H |
| Standard InChI Key | OVTDGUKFHSTJRM-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CN2C=C(C=N2)N.Cl |
| Canonical SMILES | C1=CC=C(C=C1)CN2C=C(C=N2)N.Cl |
Introduction
Chemical Structure and Properties
Molecular Structure and Identification
1-Benzyl-1H-pyrazol-4-amine hydrochloride consists of a pyrazole ring with an amino group at the 4-position and a benzyl group attached to the nitrogen at the 1-position, with hydrochloride as the counterion. The compound is identified by CAS number 1264097-17-7 and possesses a molecular formula of C10H12ClN3. Its molecular weight is 209.67 g/mol, distinguishing it from its free base form which has a molecular weight of 173.21 g/mol .
The parent compound, 1-Benzyl-1H-pyrazol-4-amine, is known by several synonyms including 1-Benzylpyrazol-4-Amine, 4-Amino-1-Benzylpyrazole, and 1-(Phenylmethyl)-4-Pyrazolamine . The hydrochloride salt formation modifies the physical and chemical properties while maintaining the core structural features of the molecule.
Synthesis and Preparation
Purification and Characterization
Purification of 1-Benzyl-1H-pyrazol-4-amine hydrochloride typically employs recrystallization techniques, potentially using solvent systems such as ethanol/diethyl ether or acetone/hexane mixtures. Characterization of the compound can be performed using standard analytical techniques including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy
-
Mass Spectrometry (MS)
-
Elemental Analysis
-
Infrared (IR) spectroscopy
-
X-ray crystallography for definitive structural confirmation
Research Applications
Current Research Utilization
1-Benzyl-1H-pyrazol-4-amine hydrochloride is primarily used in research settings, serving as a valuable chemical building block for more complex molecules. Its applications include:
-
Use as an intermediate in organic synthesis pathways
-
Building block in the development of biologically active compounds
-
Starting material for the preparation of more complex pyrazole derivatives
-
Component in medicinal chemistry research programs
Related Compounds and Structural Analogues
Parent Compound
The parent compound, 1-Benzyl-1H-pyrazol-4-amine (CAS: 28466-62-8), forms the structural foundation of the hydrochloride salt . This compound features a pyrazole core with an amino substituent at the 4-position and a benzyl group at the N1 position.
Structural Analogues
Several structurally related compounds appear in the available literature:
-
C-(1-Benzyl-1H-pyrazol-4-YL)-methylamine hydrochloride (CAS: 1107604-11-4) - This compound differs from our target molecule by having a methylamine group (–CH2NH2) at the 4-position of the pyrazole ring, rather than a direct amine (–NH2) group .
-
Substituted 6-(1H-pyrazol-1-yl)pyrimidin-4-amine compounds - These represent a different but related class of heterocyclic compounds that incorporate pyrazole moieties in their structures, potentially sharing some physicochemical or biological properties .
-
Various N-substituted pyrazole derivatives - These compounds maintain the core pyrazole structure but vary in their substitution patterns, potentially offering insights into structure-activity relationships relevant to 1-Benzyl-1H-pyrazol-4-amine hydrochloride.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume